molecular formula C11H8Cl2N2O B1486806 6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol CAS No. 1700282-43-4

6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol

Cat. No. B1486806
CAS RN: 1700282-43-4
M. Wt: 255.1 g/mol
InChI Key: GEJLAVINRHZXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol” were not found, similar compounds such as 3,4-Dichlorophenethylamine and 3,4-Dichlorophenylhydrazine have been synthesized through various methods . For instance, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .

Scientific Research Applications

Synthesis of Imidazopyridines

The compound has been utilized in the synthesis of imidazopyridines, a class of heterocyclic aromatic organic compounds. This process involves microwave irradiation, which is a novel method offering a simpler and more efficient route compared to traditional methods. The synthesized imidazopyridines have potential applications in pharmaceuticals due to their structural similarity to various biologically active compounds .

Antibacterial and Antifungal Activities

Derivatives of this compound have shown promising results in in vitro antibacterial and antifungal activities. The structurally new carbodithioate derivatives exhibit significant inhibition against a range of gram-positive and gram-negative bacteria, which could lead to the development of new antimicrobial agents .

Antitubercular Activity

Some derivatives of “6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol” have demonstrated high inhibition rates against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests a potential for these compounds to be developed into antitubercular drugs, addressing the need for new treatments against drug-resistant strains of tuberculosis .

Antimalarial Activity

The same derivatives have also displayed promising antimalarial activity against Plasmodium falciparum, the most dangerous of the malaria parasites. This indicates the potential for these compounds to contribute to the fight against malaria, a disease that continues to have a significant impact on global health .

Solid Phase Synthesis Applications

“6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol” can be used in the parallel solid phase synthesis of various compounds. This includes the synthesis of tetra substituted diethylenetriamines via selective amide alkylation, which is a crucial step in the production of many pharmaceuticals .

Chemical Characterization and Analysis

The compound serves as an important reference material for chemical characterization and analysis. Its well-defined structure, confirmed by NMR, IR, LCMS, and elemental analysis, makes it a valuable standard for analytical methods in research laboratories .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJLAVINRHZXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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